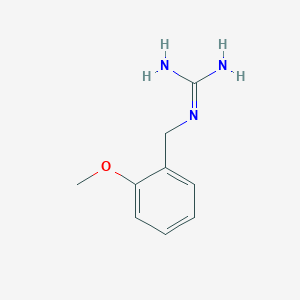
1-(2-Methoxybenzyl)guanidine
Übersicht
Beschreibung
Synthesis Analysis
Guanidines can be synthesized through various methods. One approach involves the use of p-methoxybenzyl (PMB) guanidine as a guanidinylation agent to produce various aryl and heteroaryl guanidines . Another method involves a one-pot approach towards N, N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines, which provides access to diverse guanidines in yields up to 81% .Chemical Reactions Analysis
Guanidines can participate in various chemical reactions. For instance, they can undergo a copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines . They can also undergo a silver-catalyzed hydroamination, which can be used for the construction of quaternary stereocenters as well as both monocyclic and bicyclic guanidine products .Wissenschaftliche Forschungsanwendungen
DNA Adduct Formation and Carcinogenic Potential
Research by Naiman et al. (2012) focused on 2-Methoxyaniline (o-anisidine), a compound related to 1-(2-Methoxybenzyl)guanidine, investigating its carcinogenic potential through the formation of DNA adducts in rats. The study revealed that o-anisidine-derived DNA adducts, identified as deoxyguanosine adducts, formed in various organs, with the highest levels found in the urinary bladder. These findings indicate the carcinogenic hazards of related methoxybenzyl compounds, including potential DNA damage risks associated with their exposure Naiman et al., 2012.
Development of MIBG Analogues
Poursharifi and Shahi (2015) described the synthesis of Meta-iodobenzylguanidine (MIBG) analogues, particularly focusing on Microwave Irradiation Assisted Synthesis of 4-Hydroxy 3-Iodobenzylguanidine (HIBG), an analogue utilized in diagnosing and treating certain neuroendocrine tumors. This research underscores the ongoing development of novel MIBG analogues for enhanced therapeutic efficacy and diagnostic accuracy in neuroendocrine tumor management Poursharifi & Shahi, 2015.
Hypoglycemic Potential of Cyclic Guanidine Derivatives
Spasov et al. (2017) explored the hypoglycemic effects of cyclic guanidine derivatives, noting the potent antidiabetic effects of compounds like diabenol. This study highlights the therapeutic potential of guanidine derivatives in managing type 2 diabetes mellitus, demonstrating significant glucose-lowering effects and improved glycemic control in preclinical models Spasov et al., 2017.
Novel Synthesis Approaches and Chemical Characteristics
Elorriaga et al. (2012) contributed to the chemical synthesis field by developing new alkylimido niobium complexes supported by guanidinate ligands. Their work provides insights into the synthesis, characterization, and reactivity of niobium complexes, opening avenues for further exploration of guanidine derivatives in organometallic chemistry Elorriaga et al., 2012.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2-methoxyphenyl)methyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-8-5-3-2-4-7(8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLLWMVKGSDWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385465 | |
| Record name | 1-(2-methoxybenzyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzyl)guanidine | |
CAS RN |
224947-74-4 | |
| Record name | 1-(2-methoxybenzyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1621052.png)
![1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone](/img/structure/B1621054.png)
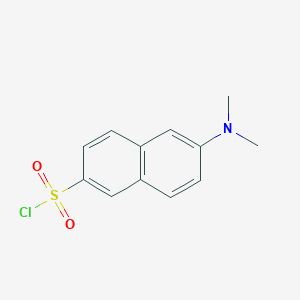

![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole](/img/structure/B1621060.png)
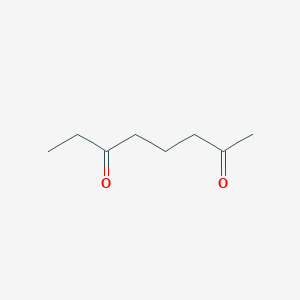
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1621064.png)
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1621066.png)


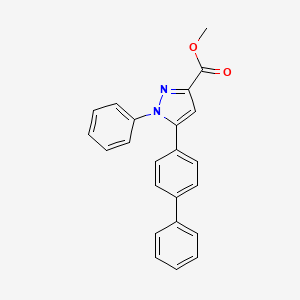
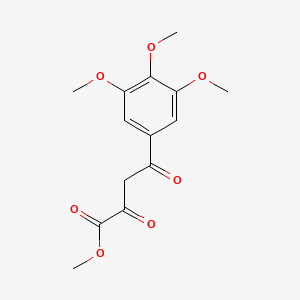
![2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621071.png)
![4-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine](/img/structure/B1621072.png)